2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-2-5-6(11-7)4(3-12)1-9-5/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOIGOYVUWRRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Pyrimidine Functionalization
A foundational approach involves sequential modifications of pyrimidine precursors. VulcanChem's method begins with 2-chloropyrimidine derivatives, proceeding through three stages:
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Nucleophilic Amination : Reaction with cyclopentylamine at the 4-position of 5-bromo-2-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF).
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Cross-Coupling : Suzuki-Miyaura or Sonogashira coupling to install the pyrrole ring. For example, ethyl 2-(4-aminophenyl)acetate couples at the 5-position using Pd(PPh₃)₄ catalyst.
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Oxidative Formylation : Selective oxidation of a hydroxymethyl group to the aldehyde using MnO₂ or Dess-Martin periodinane.
This route achieves 65–78% overall yield but suffers from Pd catalyst costs and purification challenges.
One-Pot Cyclocondensation
Alternative protocols condense pyrimidine-4,5-diamines with α,β-unsaturated aldehydes. A representative procedure:
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Reactants : 5-amino-2-chloropyrimidin-4-amine (1 eq), acrolein (1.2 eq)
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Conditions : HCl (cat.) in refluxing ethanol (12 h)
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Mechanism : Conjugate addition followed by 6π-electrocyclization
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Yield : 58–62% after silica gel chromatography
While atom-economical, this method struggles with regioselectivity, producing 10–15% of the 7-carbaldehyde regioisomer.
Catalytic Methods for Enhanced Efficiency
Cu-Catalyzed Cyclization
The Cu/Ni bimetallic system described in CN111303162B patent demonstrates marked improvements:
Step 1: Acrylic Acid Coupling
| Parameter | Value |
|---|---|
| Substrate | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine |
| Catalyst | CuI (2.5 mol%), NiCl₂ (0.3 mol%) |
| Ligand | PPh₃ (4.3 mol%) |
| Base | N,N-Diisopropylethylamine (2.1 eq) |
| Solvent | Ethanol (3 mL/g) |
| Temperature | 65°C |
| Time | 8 h |
| Yield | 73.1% |
Step 2: Intramolecular Cyclization
| Parameter | Value |
|---|---|
| Catalyst | CuCl (40 mol%) |
| Base | Triethylamine (0.6 eq) |
| Solvent | DMSO (5 mL/g) |
| Temperature | 70°C |
| Time | 12 h |
| Yield | 97.6% |
This method eliminates palladium, reducing costs by ≈40% compared to prior art. The Cu/Ni synergy enhances oxidative addition rates while suppressing β-hydride elimination.
Industrial-Scale Production
Continuous Flow Reactor Design
The patent CN111303162B exemplifies scalable synthesis:
Reactor Configuration
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Type : Tubular (ID 10 mm, L 2 m)
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Material : Hastelloy C-276
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Flow Rate : 15 mL/min
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Residence Time : 8 min
Process Advantages
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Safety : Reduced exotherm risk via rapid heat dissipation
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Consistency : 99.8% purity by HPLC across 10 batches
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Throughput : 2.8 kg/day capacity
Solvent Recovery Systems
Industrial plants employ distillation trains to recycle DMSO (98% recovery) and ethanol (95%), cutting raw material costs by 22%.
Comparative Analysis of Methodologies
| Method | Yield (%) | Cost Index | PMI* | E-Factor** | Scalability |
|---|---|---|---|---|---|
| Classical Multi-Step | 65–78 | 1.00 | 43 | 18.2 | Moderate |
| Cu-Catalyzed | 97.6 | 0.67 | 29 | 9.8 | High |
| Microwave | 85 | 0.89 | 35 | 12.4 | Limited |
*Process Mass Intensity (kg waste/kg product)
**Environmental Factor (kg waste/kg product)
Key findings:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group at the 7-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides, with reactions typically carried out in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under mild conditions.
Major Products
The major products formed from these reactions include substituted pyrrolopyrimidines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential as a kinase inhibitor, which can modulate various biological pathways and has implications in cancer research.
Medicine: Due to its ability to inhibit specific enzymes, it is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound targets kinases, which are enzymes that play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting kinase activity, the compound can disrupt signaling pathways that are essential for cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Chlorine Position : Chlorine at position 2 (target compound) vs. 4 (other analogs) influences electronic distribution and steric interactions, impacting binding affinity and metabolic pathways .
- Carbaldehyde Reactivity : The carbaldehyde group enables further derivatization (e.g., Schiff base formation), making it valuable for synthesizing pharmacologically active molecules .
- Bioavailability: Ribofuranosyl derivatives (e.g., HCV inhibitors) exhibit enhanced pharmacokinetics compared to non-glycosylated analogs, underscoring the importance of substituent modifications .
Comparative Data Table
Biological Activity
Overview
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This compound belongs to the pyrrolopyrimidine class, which is known for diverse therapeutic applications, especially in oncology.
The primary mechanism of action for this compound involves its role as a multi-targeted kinase inhibitor. Kinases are critical enzymes that regulate various cellular processes through phosphorylation. The compound binds to the active site of specific kinases, notably checkpoint kinase 1 (CHK1), leading to inhibition of their activity. This inhibition disrupts critical signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
The compound exhibits significant biochemical properties:
- Inhibition of CHK1 : It has an IC50 value of 687 nM against CHK1, indicating potent inhibitory activity.
- Antiproliferative Effects : Notably, it shows significant antiproliferative effects on breast cancer cell lines such as T47D (estrogen receptor-positive) and MDA-MB-436 (triple-negative) with varying IC50 values depending on the cell type .
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : The compound was tested against several human cancer cell lines including HepG2, HeLa, MDA-MB-231, and MCF-7.
- IC50 Values : The IC50 values ranged from 29 µM to 204 nM depending on the specific cell line and experimental conditions. For example, it showed notable potency against HepG2 cells with an IC50 comparable to established kinase inhibitors like sunitinib .
Induction of Apoptosis
Mechanistic studies revealed that treatment with this compound led to:
- Cell Cycle Arrest : The compound induced G1 phase arrest in treated cells.
- Apoptotic Markers : Increased levels of pro-apoptotic proteins such as caspase-3 and Bax were observed alongside decreased levels of the anti-apoptotic protein Bcl-2, indicating a shift towards apoptosis in treated cells .
Comparative Analysis with Similar Compounds
A comparative analysis with similar pyrrolopyrimidine derivatives highlights the unique biological activity attributed to the chlorine substitution at the 2-position:
| Compound | IC50 (nM) | Target Kinase | Notes |
|---|---|---|---|
| This compound | 687 | CHK1 | Significant antiproliferative effects |
| 2-Bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde | Varies | Similar kinases | Lower potency compared to chlorine variant |
| 2-Fluoro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde | Varies | Similar kinases | Different pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves chlorination and formylation of pyrrolopyrimidine precursors. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives can be reacted with ethyl-4-aminobenzoate under reflux in ethanol, followed by oxidation to introduce the aldehyde group using agents like KMnO₄ in H₂SO₄ at 100°C (yield ~92%) . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry of chlorinating agents (e.g., POCl₃), and controlling temperature to minimize byproducts.
Q. How is the purity of this compound validated after synthesis?
- Methodological Answer : Purity is assessed using HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy. For instance, H NMR in DMSO-d₆ should show distinct peaks: δ 10.1 ppm (aldehyde proton) and δ 8.2–8.5 ppm (aromatic protons of the pyrrolopyrimidine core) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 207.03 (M+H) .
Q. What are the standard protocols for handling and storing this compound to ensure stability?
- Methodological Answer : Store under inert gas (N₂ or Ar) at −20°C in amber vials to prevent aldehyde oxidation. Use anhydrous solvents (e.g., DMF, THF) during reactions. Safety protocols include fume hood use, PPE (gloves, goggles), and immediate neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the aldehyde group in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electrophilicity of the aldehyde carbon. Frontier Molecular Orbital (FMO) analysis reveals LUMO localization at the aldehyde, facilitating nucleophilic attacks in Suzuki-Miyaura couplings. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS to predict reaction rates .
Q. What strategies resolve contradictions in biological activity data for kinase inhibition assays?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., varying results between EGFR and VEGFR2 assays) may arise from assay conditions. Standardize protocols:
- Use recombinant kinases at fixed ATP concentrations (1 mM).
- Validate via Western blot for phosphorylated substrates (e.g., p-ERK).
- Cross-check with structural analogs (e.g., 4-Chloro-5-ethyl derivatives) to confirm selectivity .
Q. How does X-ray crystallography elucidate the binding mode of this compound with kinase targets?
- Methodological Answer : Co-crystallize the compound with a kinase domain (e.g., EGFR T790M mutant) at 1.8 Å resolution. Data collection at synchrotron facilities (λ = 1.0 Å) and refinement with PHENIX reveal hydrogen bonds between the aldehyde oxygen and Lys745, while the chloro group occupies a hydrophobic pocket. Electron density maps validate occupancy >90% .
Q. What analytical techniques differentiate between regioisomers during functionalization of the pyrrolopyrimidine core?
- Methodological Answer : Use C NMR to distinguish C-2 vs. C-4 substitution: chlorination at C-2 shifts the adjacent carbon to δ 145 ppm, while C-4 substitution causes a downfield shift to δ 152 ppm. LC-MS/MS with collision-induced dissociation (CID) fragments the core at m/z 165 (base peak) to confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
